molecular formula C8H9NO3S2 B14724654 O-Methyl (benzenesulfonyl)carbamothioate CAS No. 13068-67-2

O-Methyl (benzenesulfonyl)carbamothioate

Katalognummer: B14724654
CAS-Nummer: 13068-67-2
Molekulargewicht: 231.3 g/mol
InChI-Schlüssel: ARCNYUWXIAGUQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Methyl (benzenesulfonyl)carbamothioate is a chemical compound with the molecular formula C8H9NO3S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group attached to a carbamothioate moiety, which imparts distinct chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl (benzenesulfonyl)carbamothioate typically involves the reaction of benzenesulfonyl chloride with O-methyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

O-Methyl (benzenesulfonyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-Methyl (benzenesulfonyl)carbamothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-Methyl (benzenesulfonyl)carbamothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an antimicrobial agent, where it can disrupt essential enzymatic processes in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-Methyl (4-fluorobenzoyl)carbamothioate
  • O-Methyl (4-methylbenzoyl)carbamothioate

Comparison

Compared to its analogs, O-Methyl (benzenesulfonyl)carbamothioate exhibits unique reactivity due to the presence of the benzenesulfonyl group. This group enhances the compound’s ability to participate in oxidation and substitution reactions, making it more versatile in synthetic applications. Additionally, the benzenesulfonyl group imparts distinct biological activity, which is not observed in its analogs .

Eigenschaften

CAS-Nummer

13068-67-2

Molekularformel

C8H9NO3S2

Molekulargewicht

231.3 g/mol

IUPAC-Name

O-methyl N-(benzenesulfonyl)carbamothioate

InChI

InChI=1S/C8H9NO3S2/c1-12-8(13)9-14(10,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,13)

InChI-Schlüssel

ARCNYUWXIAGUQG-UHFFFAOYSA-N

Kanonische SMILES

COC(=S)NS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.